molecular formula C19H24N2OS B5636750 4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine

4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine

Cat. No. B5636750
M. Wt: 328.5 g/mol
InChI Key: NKXGKGPZUANCIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{[1-(3,4-Dimethylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]carbonothioyl}morpholine often involves multi-step reactions, including condensation, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine and pyrrole have been synthesized through methods that may include reactions such as Vilsmeier-Haack formylation, followed by coupling reactions under palladium catalysis or microwave-assisted processes (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{[1-(3,4-Dimethylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]carbonothioyl}morpholine has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. For instance, related complexes have been observed to crystallize in various systems, exhibiting hydrogen bonds and π–π interactions, which contribute to their stability and properties (Amirnasr et al., 2001).

Chemical Reactions and Properties

These compounds participate in several chemical reactions, reflecting their reactive functional groups. They may undergo nucleophilic substitution reactions, form complexes with metals, and participate in hydrogen bonding and π–π interactions. Their chemical behavior is influenced by the morpholine and pyrrole units, as well as the carbonothioyl group, leading to diverse reactivity and potential applications in various chemical contexts.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, can be deduced from their molecular composition and interactions. The presence of morpholine and pyrrole rings affects their polarity, solubility in different solvents, and thermal stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are shaped by the compound's functional groups and overall structure. The electron-donating and withdrawing effects of the substituents on the pyrrole ring, combined with the electron-pair donating nature of the morpholine nitrogen, influence its acid-base behavior, nucleophilicity, and electrophilicity.

properties

IUPAC Name

[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-13-5-6-17(11-14(13)2)21-15(3)12-18(16(21)4)19(23)20-7-9-22-10-8-20/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXGKGPZUANCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione

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